Boc-L-Phe(3,5-(CF3)2)-OH

Description

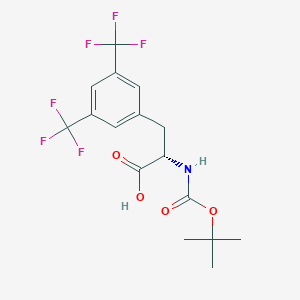

Boc-L-Phe(3,5-(CF3)2)-OH, also known as N-tert-butoxycarbonyl-L-phenylalanine with 3,5-bis(trifluoromethyl) substituents, is a derivative of the amino acid phenylalanine. This compound is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The presence of the trifluoromethyl groups enhances its chemical stability and lipophilicity, making it a valuable intermediate in pharmaceutical and biochemical research.

Properties

IUPAC Name |

(2S)-3-[3,5-bis(trifluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F6NO4/c1-14(2,3)27-13(26)23-11(12(24)25)6-8-4-9(15(17,18)19)7-10(5-8)16(20,21)22/h4-5,7,11H,6H2,1-3H3,(H,23,26)(H,24,25)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMRWUKBBWHZMM-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F6NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Trifluoromethylation of Preformed Aromatic Systems

Electrophilic trifluoromethylation reagents, such as Umemoto’s reagent or Togni’s reagent, enable direct substitution on electron-rich aromatic rings. However, the electron-withdrawing nature of -CF₃ groups complicates sequential substitutions. A feasible route involves:

-

Starting with 3-nitro-L-phenylalanine, where the nitro group acts as a directing group.

-

Reducing the nitro group to amine, followed by Sandmeyer reaction to introduce iodine at the 3-position.

-

Cross-coupling with a trifluoromethyl copper reagent to install the first -CF₃ group.

-

Repeating the iodination and coupling at the 5-position.

This method ensures regioselectivity but requires multiple protection/deprotection steps to preserve the amino acid backbone.

Utilization of Pre-Substituted Aromatic Precursors

An alternative strategy employs commercially available 3,5-bis(trifluoromethyl)benzaldehyde as the starting material. The synthetic pathway proceeds as follows:

-

Strecker Synthesis : Reacting 3,5-bis(CF₃)benzaldehyde with ammonium chloride and potassium cyanide in aqueous ethanol yields the α-amino nitrile.

-

Hydrolysis : Acidic hydrolysis (6 M HCl, reflux) converts the nitrile to the corresponding α-amino acid.

-

Resolution : Chiral resolution via enzymatic methods or diastereomeric salt formation ensures the L-configuration.

This route bypasses the challenges of direct aromatic substitution but demands precise control over stereochemistry.

Boc Protection of the α-Amino Group

Once 3,5-bis(trifluoromethyl)-L-phenylalanine is synthesized, the α-amino group is protected using di-tert-butyl dicarbonate (Boc anhydride). The standard protocol, adapted from peptide synthesis methodologies, involves:

Reaction Conditions

-

Solvent System : A 1:1 mixture of 1,4-dioxane and water ensures solubility of both the amino acid and Boc anhydride.

-

Base : Sodium hydroxide (1.1 equiv) maintains a pH of 8–9 to deprotonate the amino group.

-

Stoichiometry : Boc anhydride (1.2 equiv) is added dropwise at 0°C to minimize side reactions.

-

Reaction Monitoring : Thin-layer chromatography (TLC) in solvent systems such as CHCl₃:MeOH:AcOH (90:10:3) tracks consumption of the starting material.

Workup and Purification

-

Acidification : Adjusting the pH to 2–3 with 1 M HCl precipitates the Boc-protected product.

-

Extraction : The crude product is extracted into ethyl acetate, washed with brine, and dried over MgSO₄.

-

Purification : Reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and acetonitrile/water gradient (0.1% TFA) achieves >98% purity.

Analytical Characterization

Critical data for Boc-L-Phe(3,5-(CF₃)₂)-OH include:

The presence of two -CF₃ groups is confirmed by ¹⁹F NMR (δ = -62.4 ppm, singlet).

Challenges and Optimizations

Steric and Electronic Effects

The electron-withdrawing -CF₃ groups reduce the nucleophilicity of the aromatic ring, necessitating elevated temperatures or microwave assistance in cross-coupling steps.

Purification Difficulties

The compound’s hydrophobicity (log P ≈ 4.2) complicates aqueous workup. Counterintuitive solvents like tert-butyl alcohol/water mixtures improve crystallization.

Isomerization During Synthesis

Proton NMR reveals cis/trans isomerization at the proline residue in analogous peptides. Rigorous temperature control (<25°C) during Boc protection mitigates this issue.

Applications and Derivatives

Boc-L-Phe(3,5-(CF₃)₂)-OH serves as a key intermediate in:

-

Peptide-Based Therapeutics : Enhanced metabolic stability and membrane permeability due to -CF₃ groups.

-

Fluorinated Molecular Probes : The strong ¹⁹F NMR signal enables real-time tracking in biological systems.

Derivatives like the Fmoc-protected variant are synthesized by replacing Boc anhydride with Fmoc-Cl under similar conditions .

Chemical Reactions Analysis

Types of Reactions

Boc-L-Phe(3,5-(CF3)2)-OH undergoes various chemical reactions, including:

Deprotection: Removal of the Boc group using acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Substitution Reactions: Introduction of other functional groups at the phenyl ring or the amino acid backbone.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid, or oxalyl chloride in methanol.

Coupling: DCC, EDC, or other carbodiimides in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Substitution: Trifluoromethylating agents, electrophilic aromatic substitution reagents.

Major Products Formed

The major products formed from these reactions include deprotected amino acids, peptides, and substituted phenylalanine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and bioactive compounds .

Scientific Research Applications

Boc-L-Phe(3,5-(CF3)2)-OH is widely used in scientific research due to its versatility and stability. Some of its applications include:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Pharmaceutical Research: Serves as an intermediate in the development of drugs and bioactive molecules.

Biochemical Studies: Utilized in the study of enzyme-substrate interactions and protein folding.

Material Science: Employed in the design of novel materials with specific chemical properties

Mechanism of Action

The mechanism of action of Boc-L-Phe(3,5-(CF3)2)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective coupling with other amino acids. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, facilitating its incorporation into peptides and proteins. The molecular targets and pathways involved depend on the specific peptides or proteins synthesized using this compound .

Comparison with Similar Compounds

Similar Compounds

Boc-L-Phe-OH: Lacks the trifluoromethyl groups, making it less stable and less lipophilic.

Boc-D-Phe(3,5-(CF3)2)-OH: The D-enantiomer of the compound, which may have different biological activity and properties.

Fmoc-L-Phe(3,5-(CF3)2)-OH: Uses a different protecting group (fluorenylmethyloxycarbonyl) instead of Boc.

Uniqueness

Boc-L-Phe(3,5-(CF3)2)-OH is unique due to the presence of the trifluoromethyl groups, which enhance its chemical stability and lipophilicity. This makes it particularly valuable in the synthesis of peptides and proteins with specific chemical properties. Its stability and versatility set it apart from other protected amino acids .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Boc-L-Phe(3,5-(CF3)₂)-OH, and how do steric effects influence the reaction?

- Methodological Answer : The synthesis typically involves introducing 3,5-bis(trifluoromethyl) groups to the phenylalanine backbone using halogenated intermediates. Key steps include:

- Protection : Use Boc (tert-butoxycarbonyl) to protect the amine group, preventing unwanted side reactions during coupling .

- Substituent Introduction : React with Li{3,5-(CF3)₂C₆H₃} or similar reagents at low temperatures (−78°C) to minimize steric clashes from the bulky CF₃ groups .

- Hydride Abstraction : Employ Me₃SiCl for hydride removal to stabilize intermediates .

- Steric Mitigation : Optimize solvent polarity (e.g., Et₂O) and reaction time to address reduced reactivity due to steric hindrance from ortho-CF₃ groups .

Q. Which analytical techniques are most effective for characterizing Boc-L-Phe(3,5-(CF3)₂)-OH?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is critical for tracking CF₃ group integration, while ¹H/¹³C NMR identifies backbone structure. Note that CF₃ groups may split signals due to coupling .

- Mass Spectrometry (MS) : High-resolution MS (e.g., TOF-MS) confirms molecular weight and purity. Electrospray ionization (ESI) is preferred for non-volatile compounds .

- X-ray Crystallography : Resolves steric distortions (e.g., bond angles >110°) caused by CF₃ groups, providing insight into conformational stability .

Q. How should Boc-L-Phe(3,5-(CF3)₂)-OH be stored to ensure stability?

- Methodological Answer :

- Temperature : Store at −20°C in airtight containers to prevent hydrolysis of the Boc group .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acids, which may cleave the CF₃-phenyl bond .

- Handling : Use N95/P1 respirators and nitrile gloves to minimize inhalation/contact risks .

Advanced Research Questions

Q. How do the 3,5-bis(trifluoromethyl) groups affect the electronic and steric properties of Boc-L-Phe(3,5-(CF3)₂)-OH?

- Methodological Answer :

- Electronic Effects : The strong electron-withdrawing nature of CF₃ reduces electron density on the phenyl ring, altering reactivity in peptide coupling (e.g., slower amide bond formation) .

- Steric Effects : Ortho-CF₃ groups create a twisted aryl ring geometry (bond angles up to 112.9°), increasing steric hindrance. This can be quantified via X-ray or computational models (e.g., DFT) .

- Lewis Acidity : In boron analogs, CF₃ groups attenuate Lewis acidity by reducing orbital overlap; similar effects may influence hydrogen bonding in peptide assemblies .

Q. What computational strategies can predict the reactivity of Boc-L-Phe(3,5-(CF3)₂)-OH in solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- DFT Calculations : Model transition states to assess activation barriers for coupling reactions. Focus on steric clashes between CF₃ groups and resin-bound peptides .

- Molecular Dynamics (MD) : Simulate solvation effects in SPPS solvents (e.g., DMF) to optimize reaction kinetics .

- Electrochemical Profiling : Cyclic voltammetry in CH₂Cl₂/[nBu₄N][B(C₆F₅)₄] can measure redox potentials, correlating with electronic effects of CF₃ groups .

Q. How can researchers resolve contradictions in spectroscopic data for Boc-L-Phe(3,5-(CF3)₂)-OH?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR data with X-ray crystallography to distinguish between dynamic (e.g., rotamers) and static structural anomalies .

- Isotopic Labeling : Use ¹³C-labeled CF₃ groups to simplify splitting patterns in crowded NMR spectra .

- Temperature-Dependent Studies : Perform variable-temperature NMR to identify conformational flexibility causing signal broadening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.